Palmitoyl Thio-PC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

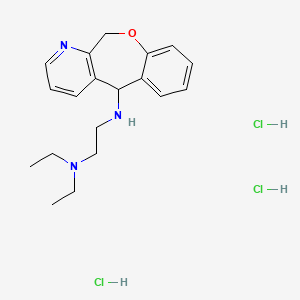

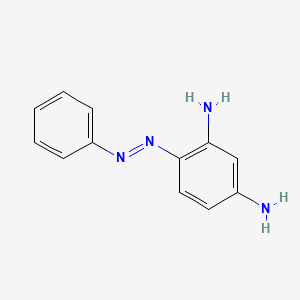

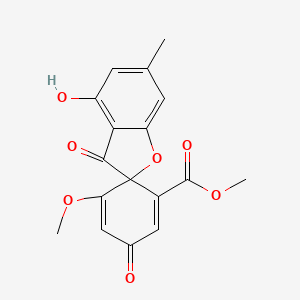

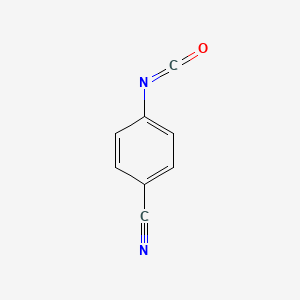

Palmitoyl sn-monothiophosphatidylcholine is an sn-monothiophosphatidylcholine in which the acyl substituents at O-1 and S-2 are both palmitoyl (hexadecanoyl); a chromogenic phospholipase A2 substrate that contains a palmitoyl thioester at the sn-2 position of the glycerol backbone.

科学的研究の応用

Regulation and Function in Intracellular Signaling

Palmitoyl Thio-PC, through its role in protein S-palmitoylation, is integral in regulating intracellular signaling. This modification of proteins, involving the addition of palmitate, plays a crucial role in membrane interactions, protein trafficking, and enzyme activity. It's reversible, making it a dynamic mechanism for protein activity regulation. Key enzymes like protein acyltransferases and acylthioesterases regulate palmitoylation, significantly influencing the function of various signaling molecules (Smotrys & Linder, 2004).

Purification and Identification of Palmitoylated Proteins

Advanced proteomic protocols have been developed to purify and identify palmitoylated proteins, crucial for understanding the biochemical properties of palmitoylation. These methods involve acyl-biotinyl exchange chemistry and are essential for studying the global palmitoylation profile and its changes induced by mutations or drugs (Wan, Roth, Bailey, & Davis, 2007).

Dynamics of Palmitoylation and Depalmitoylation

Understanding the dynamics of protein palmitoylation, including both the addition and removal of the palmitoyl group, is vital. This lipid modification, crucial for tethering proteins to membranes, is continuously remodeled, impacting the function of numerous proteins (Conibear & Davis, 2010).

Impact on Membrane Proteins and Cellular Functions

Protein palmitoylation is a key factor in the localization, trafficking, and compartmentalization of a wide range of membrane proteins. It's a labile modification facilitating a dynamic acylation cycle that directionally traffics key signaling complexes, receptors, and channels (Tom & Martin, 2013).

Profiling Dynamic Protein Palmitoylation

Techniques like metabolic incorporation of palmitic acid analogs and stable-isotope labeling have been employed to create a global quantitative map of dynamic protein palmitoylation events. These methods distinguish stably palmitoylated proteins from those that turn over rapidly, shedding light on proteins linked to aberrant cell growth and cancer (Martin et al., 2011).

Palmitoyl Acyltransferases and Disease Links

The discovery of palmitoyl acyltransferases (PATs) has accelerated understanding of how palmitate is enzymatically attached to proteins. The identification of substrates for each PAT, their recognition and regulation mechanisms, and their links to diseases like cancer are areas of active research (Planey & Zacharias, 2009).

特性

製品名 |

Palmitoyl Thio-PC |

|---|---|

分子式 |

C40H81NO7PS+ |

分子量 |

751.1 g/mol |

IUPAC名 |

2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C40H80NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-49(44,45)47-35-34-41(3,4)5)50-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1 |

InChIキー |

CJNCGLSWHABGOT-KXQOOQHDSA-O |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

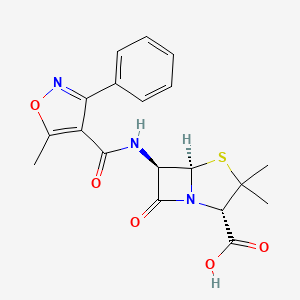

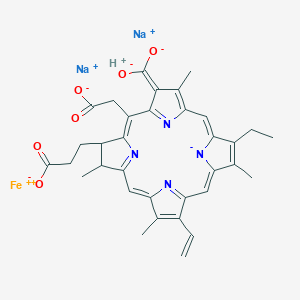

![(2S,6R,14R,15R)-5-(cyclopropylmethyl)-16-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B1211161.png)